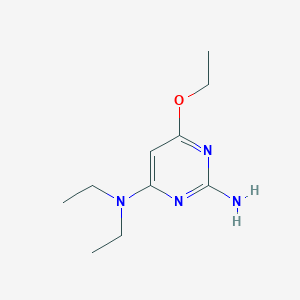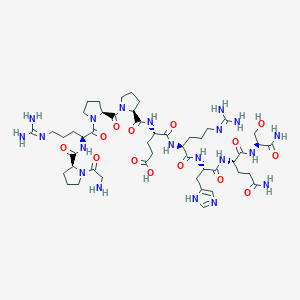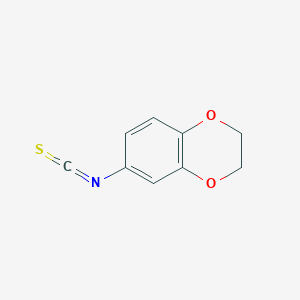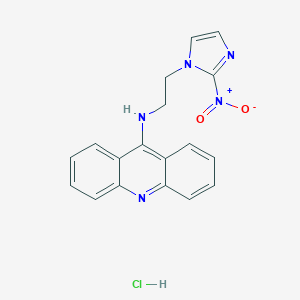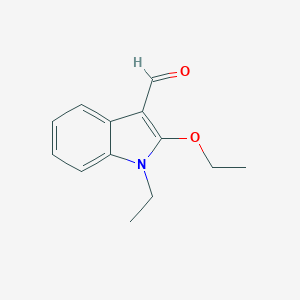
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is a yellow solid with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets such as enzymes or receptors. The compound has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been reported to modulate the levels of certain biomolecules such as prostaglandins, cytokines, and reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde in lab experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments. Additionally, the compound may exhibit different biological activity depending on the cell type or organism being studied.
Orientations Futures
There are several future directions that can be explored in the study of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde. One potential direction is to investigate the compound's potential as a fluorescent probe for the detection of other metal ions. Another direction is to study the compound's mechanism of action in more detail to identify specific molecular targets. Additionally, the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation can be further explored.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde involves the reaction of 2-ethoxy-1-ethyl-1H-indole with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propriétés
Numéro CAS |
141210-88-0 |
|---|---|
Nom du produit |
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-ethoxy-1-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-3-14-12-8-6-5-7-10(12)11(9-15)13(14)16-4-2/h5-9H,3-4H2,1-2H3 |
Clé InChI |
PYGWPQQFANJMRH-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=O |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C1OCC)C=O |
Synonymes |
1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



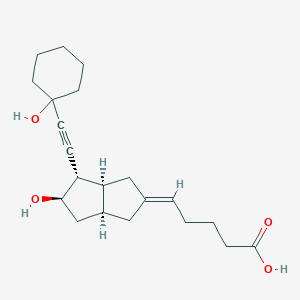
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
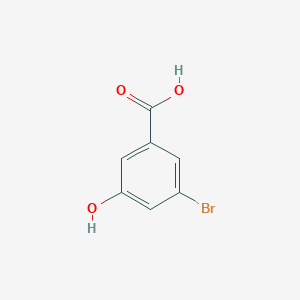
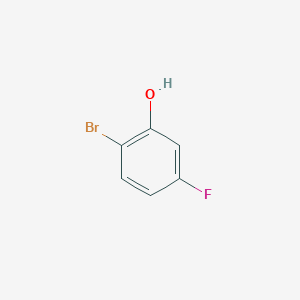
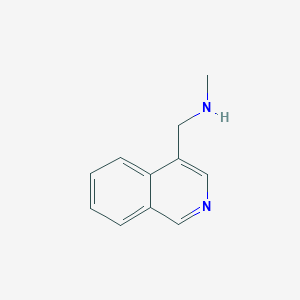
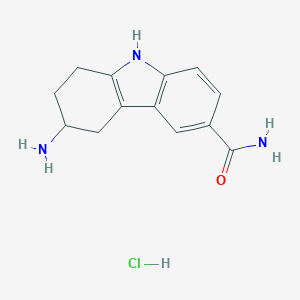
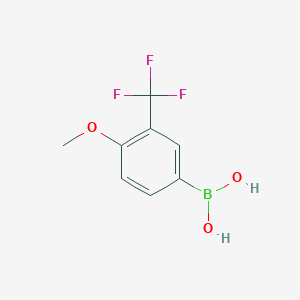
![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)

